molecular formula C7H8O3S B147990 3-Ethoxythiophene-2-carboxylic acid CAS No. 139926-23-1

3-Ethoxythiophene-2-carboxylic acid

Cat. No.: B147990
CAS No.: 139926-23-1
M. Wt: 172.2 g/mol
InChI Key: FTKDCOINUAYGTC-UHFFFAOYSA-N
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Description

3-Ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

3-Ethoxythiophene-2-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is employed in the production of organic semiconductors and materials for electronic devices.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxythiophene-2-carboxylic acid typically involves the ethoxylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an ethyl ester intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperatures and solvent conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-ethoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromatic ring and carboxylic acid group play crucial roles in its binding affinity and specificity. Additionally, its ethoxy group can enhance lipophilicity, facilitating membrane permeability and intracellular activity.

Comparison with Similar Compounds

  • 4-Methoxythiophene-3-carboxylic acid
  • 3-Chlorothiophene-2-carboxylic acid
  • 2-Mercaptopyridine-3-carboxylic acid

Comparison: 3-Ethoxythiophene-2-carboxylic acid is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. Compared to 4-methoxythiophene-3-carboxylic acid, it has a different electronic distribution, affecting its reactivity and interaction with other molecules. The presence of an ethoxy group also differentiates it from 3-chlorothiophene-2-carboxylic acid, which contains a halogen substituent, leading to variations in polarity and reactivity. Lastly, 2-mercaptopyridine-3-carboxylic acid has a sulfur-containing pyridine ring, offering different binding characteristics and biological activities.

Properties

IUPAC Name

3-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKDCOINUAYGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380606
Record name 3-ethoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139926-23-1
Record name 3-ethoxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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